molecular formula C17H19ClO B022729 4-(n-Butoxymethyl)-2'-chlorobiphenyl CAS No. 109523-86-6

4-(n-Butoxymethyl)-2'-chlorobiphenyl

Cat. No.: B022729
CAS No.: 109523-86-6
M. Wt: 274.8 g/mol
InChI Key: HJCNCEDCDBDWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro-: is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced through an alkylation reaction. This involves the reaction of the biphenyl core with butyl bromide in the presence of a strong base, such as sodium hydride.

    Chlorination: The final step involves the chlorination of the biphenyl derivative. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- undergoes various chemical reactions, including:

    Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include nitrated, sulfonated, and halogenated derivatives, as well as various substituted biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.

    Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the butoxymethyl and chloro groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Biphenyl, 4’-(methoxymethyl)-2-chloro-
  • 1,1’-Biphenyl, 4’-(ethoxymethyl)-2-chloro-
  • 1,1’-Biphenyl, 4’-(propoxymethyl)-2-chloro-

Uniqueness

1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

109523-86-6

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

1-(butoxymethyl)-4-(2-chlorophenyl)benzene

InChI

InChI=1S/C17H19ClO/c1-2-3-12-19-13-14-8-10-15(11-9-14)16-6-4-5-7-17(16)18/h4-11H,2-3,12-13H2,1H3

InChI Key

HJCNCEDCDBDWLK-UHFFFAOYSA-N

SMILES

CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl

Canonical SMILES

CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl

109523-86-6

Synonyms

4'-(Butoxymethyl)-2-chloro-1,1'-biphenyl

Origin of Product

United States

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